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Compound of Interest

Compound Name: Maximin 42

Cat. No.: B1576097 Get Quote

Executive Summary
Maximin 42 is a cationic, amphipathic host defense peptide (HDP) derived from the skin

secretions and neural tissues of the Yunnan fire-bellied toad (Bombina maxima).[1][2] Distinct

from the well-characterized Maximin 1–5 isoforms, Maximin 42 (often cataloged as M12 or

AP01741 in peptidomic libraries) represents a specific structural variant within the Bombinin

superfamily.[1][2]

This guide provides a rigorous technical breakdown of Maximin 42, focusing on its

physicochemical classification, structural homology, antimicrobial mechanism, and

experimental protocols for synthesis and validation.[1][2] It is designed for drug development

professionals seeking to exploit amphibian HDPs for next-generation anti-infective

therapeutics.[1]

Peptide Classification and Phylogeny
Hierarchical Taxonomy
Maximin 42 belongs to the Maximin family, a distinct clade of glycine-rich, cationic peptides

that differ significantly from the Bombinin and Bombinin H families found in the same species.

[1][2] While Bombinins often contain a D-amino acid (isomerization), Maximins are typically all-

L, linear, and heavily cationic to target anionic bacterial membranes.[1][2]

Classification Logic:
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Superfamily: Bombinin-like peptides (BLPs).[1][2][3]

Family: Maximin (characterized by high cationicity and lack of intramolecular disulfide

bonds).[1][2]

Source Species:Bombina maxima (anura).[1][2][4][5][6]

Specific Isolate: Maximin 42 (Sequence ID: M12/AP01741).[1][2]

Visual Classification Tree
The following diagram illustrates the phylogenetic and structural placement of Maximin 42
within the amphibian HDP landscape.

Amphibian Host Defense Peptides Bombinin Superfamily

Bombinin H
(Hydrophobic/Isomerized)

Maximin Family
(Cationic/Amphipathic)

Archetypes: Maximin 1, 3, 4
(Helix-Break-Helix)

Target: Maximin 42
(Linear Amphipathic Helix)

Click to download full resolution via product page

Figure 1: Taxonomic classification of Maximin 42 within the Bombina maxima peptide families.

[1][2]

Physicochemical Properties & Structure
Primary Sequence and Parameters
Maximin 42 is a 27-residue peptide.[1] Unlike some shorter AMPs, its length allows it to span

the lipid bilayer, facilitating pore formation.[1][2]

Sequence (C-terminal amidated): Ser-Ile-Gly-Ala-Lys-Ile-Leu-Gly-Gly-Val-Lys-Thr-Phe-Phe-

Lys-Gly-Ala-Leu-Lys-Glu-Leu-Ala-Phe-Thr-Tyr-Leu-Gln-NH2[1]
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Parameter Value Biological Implication

Sequence
SIGAKILGGVKTFFKGALKELA

FTYLQ-NH2
Core scaffold for synthesis.[1]

Length 27 Residues
Sufficient to span bacterial

membranes (~30Å).[1]

Net Charge +4 (at pH 7.[1]0)

Driven by 4 Lysine (K)

residues; critical for

electrostatic attraction to

anionic bacterial membranes

(LPS/LTA).[2]

Hydrophobicity ~55-60%

High content of Ile, Leu, Phe,

Val drives insertion into the

lipid core.[1][2]

Isoelectric Point ~10.1

Ensures positive charge in

physiological and acidic

infection environments.[1]

Modifications C-terminal Amidation

Essential for stability and

enhanced antimicrobial activity

(prevents carboxypeptidase

degradation).[1]

Structural Homology (SAR)
While specific NMR structures exist for Maximin 4 (PDB: 2MHW), Maximin 42 is predicted to

adopt a similar amphipathic

-helical conformation in membrane-mimetic environments (e.g., SDS micelles or TFE).[1][2]

Amphipathicity: The "Schiffer-Edmundson wheel" projection of Maximin 42 reveals a distinct

hydrophobic face (Phe, Leu, Ile) and a hydrophilic cationic face (Lys, Glu, Gln).[1][2]

Glycine Hinge: The double Glycine motif (-Gly-Gly- at positions 8-9) likely introduces

flexibility, potentially allowing a "helix-break-helix" structure similar to Maximin 4, which aids

in membrane insertion without causing steric clash.[1][2]
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Mechanism of Action (MOA)[1][2]
Maximin 42 operates via a non-receptor-mediated membrane disruption mechanism.[1] Its

activity profile suggests a "Carpet" or "Toroidal Pore" model rather than a specific protein-ligand

interaction.[1]

The Membrane Lysis Pathway[1][2]
Electrostatic Attraction: The cationic Lysine residues bind to the anionic headgroups of

bacterial phospholipids (PG/CL) or Lipopolysaccharide (LPS).[2]

Phase Transition: The peptide accumulates on the surface (Carpet model) until a

concentration threshold is reached.[2]

Insertion & Pore Formation: The hydrophobic face inserts into the acyl chains, causing

membrane thinning and curvature strain.[1][2]

Lysis: Transient toroidal pores form, leading to depolarization, leakage of intracellular

contents, and cell death.[1][2]

Note on Toxicity: Maximin 42 exhibits hemolytic activity against human erythrocytes (Source

1.10).[1][2] This is a common limitation of Bombina peptides, necessitating structural

optimization (e.g., Lysine substitution or cyclization) for therapeutic use.[1][2]
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Figure 2: Mechanism of Action (MOA) for Maximin 42 membrane disruption.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To study Maximin 42, researchers must synthesize the peptide with high purity (>95%).[1][2]

Protocol:

Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) to ensure C-terminal

amidation.[1]
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Coupling Chemistry: Fmoc-protection strategy.

Activator: HBTU/HOBt or DIC/Oxyma.[1]

Base: DIPEA (Diisopropylethylamine).[1][2]

Excess: 4-fold molar excess of amino acids.[1][2]

Deprotection: 20% Piperidine in DMF (2 x 10 min).

Cleavage: TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2–3 hours.

Precipitation: Cold diethyl ether.

Purification & Validation (Self-Validating System)
HPLC: Reverse-phase C18 column.[1] Gradient: 5–65% Acetonitrile in water (with 0.1% TFA)

over 45 mins.[1][2]

Mass Spectrometry: ESI-MS or MALDI-TOF.[1]

Calculated Mass: ~2945 Da (Check exact mass based on specific isotope weights).[1][2]

Validation: The observed mass must match theoretical mass within ±1 Da.[1][2]

Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration against S. aureus.

Inoculum: Dilute overnight bacterial culture to

CFU/mL in Mueller-Hinton Broth (MHB).

Plate Setup: 96-well polypropylene plate (to prevent peptide adsorption).

Dilution: Serial 2-fold dilution of Maximin 42 (Range: 0.5 to 128

g/mL).

Incubation: 37°C for 18–24 hours.
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Readout: Visual turbidity or OD600 absorbance.

Reference Standard: Maximin 42 MIC against S. aureus is typically ~37.5

g/mL (Source 1.10).[1][2][3][7]

Hemolysis Assay (Toxicity Check)
Objective: Quantify toxicity against human red blood cells (hRBCs).[2]

Preparation: Wash fresh hRBCs 3x with PBS; resuspend to 4% (v/v).

Treatment: Incubate hRBCs with peptide concentrations (same range as MIC) for 1 hour at

37°C.

Controls:

Negative:[1][2] PBS (0% hemolysis).[1][2]

Positive: 1% Triton X-100 (100% hemolysis).[1][2]

Measurement: Centrifuge (1000 x g, 5 min). Measure supernatant absorbance at 540 nm

(Hemoglobin release).[1][2]

Calculation:

[1][2]

Therapeutic Potential & Limitations[1][2]
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Feature Assessment Notes

Efficacy Moderate

MIC ~37.5

g/mL is higher than

vancomycin, but effective

against resistant strains.[1]

Selectivity Low/Moderate

Significant hemolytic activity

limits systemic use without

modification.[1]

Stability Moderate

Susceptible to serum

proteases unless cyclized or

D-amino acid substituted.[1]

Application Topical/Surface

Best suited for wound healing

gels or surface coatings where

hemolysis is less critical.[1]

Expert Insight: To improve Maximin 42, researchers should focus on "selectivity indices."

Replacing the hydrophobic Phenylalanine (Phe) residues with Tryptophan (Trp) or non-natural

amino acids can often maintain antimicrobial potency while reducing the hydrophobicity

threshold required for lysing mammalian cells.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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